An In-depth Technical Guide to the Characterization of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
An In-depth Technical Guide to the Characterization of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The strategic incorporation of fluorine atoms into the benzothiazole core can significantly enhance a molecule's therapeutic potential by modulating its metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5]
This guide focuses on the detailed characterization of a specific fluorinated derivative, 4,6-Difluoro-2-hydrazino-1,3-benzothiazole . This compound is of particular interest to researchers in drug development due to the combined pharmacophoric features of the fluorinated benzothiazole ring and the reactive hydrazine moiety. The hydrazine group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as hydrazones, which are themselves a class of compounds with significant biological activities.[6][7]
This document provides a comprehensive overview of the probable synthetic pathways, and detailed protocols for the structural elucidation of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, drawing upon established methodologies for analogous compounds.
Physicochemical and Structural Properties
A summary of the key identifiers and predicted properties for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole is presented below.
| Property | Value | Source |
| IUPAC Name | 4,6-difluoro-2-hydrazineylbenzo[d]thiazole | [8] |
| CAS Number | 872696-11-2 | [8][9] |
| Molecular Formula | C₇H₅F₂N₃S | [8] |
| Molecular Weight | 201.2 g/mol | [8] |
| SMILES | NNC1=NC2=C(C=C(F)C=C2F)S1 | [8] |
Synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole.
Experimental Protocol for the Synthesis of 2-Hydrazino-6-fluorobenzothiazole (An Analogous Precursor)
This protocol is adapted from the synthesis of similar 2-hydrazinobenzothiazole derivatives and serves as a foundational method.[12]
Step 1: Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine
-
Cool glacial acetic acid (20 mL) to 5°C.
-
Add potassium thiocyanate (8 g) and 4-fluoroaniline (0.01 mol) to the cooled acetic acid.
-
Prepare a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) and add it dropwise to the reaction mixture with constant stirring.
-
Maintain the temperature between 0-10°C during the addition.
-
Continue stirring at this temperature for 2 hours, then at room temperature for 10 hours.
-
Allow the mixture to stand overnight.
-
Add 10 mL of water and heat the mixture on a water bath, then filter while hot.
-
Treat the filtrate with 10 mL of glacial acetic acid, heat again, and filter.
-
Combine the hot filtrates, cool, and neutralize with concentrated ammonia to a pH of 6.
-
Collect the resulting precipitate by filtration, dry, and recrystallize from absolute ethanol.
Step 2: Synthesis of 2-Hydrazino-6-fluorobenzothiazole
-
Add concentrated HCl (6 mL) dropwise to hydrazine hydrate (6 mL) at 5-10°C with stirring.
-
To this mixture, add ethylene glycol (24 mL) and 6-fluoro-1,3-benzothiazol-2-amine (0.03 mol).
-
Reflux the reaction mixture for 3 hours.
-
Upon cooling, a solid will separate.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the product.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. The following sections detail the expected spectral data based on the analysis of analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole are summarized in the table below.[12][13][14]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3100 | N-H stretching | Hydrazine (NH, NH₂) |
| ~3080 | C-H stretching | Aromatic C-H |
| ~1630-1600 | C=N stretching | Thiazole ring |
| ~1500, ~1600 | C=C stretching | Benzene ring |
| ~1440 | Thiazole ring vibration | Thiazole ring |
| ~1280 | C-N stretching | C-N bond |
| ~1100 | C-F stretching | Aryl-F bond |
| ~700-600 | C-S stretching | Thiazole ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine group.[12][15]
-
Aromatic Protons (Ar-H): The protons on the fluorinated benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
-
Hydrazine Protons (NH, NH₂): The protons of the hydrazine moiety are anticipated to resonate as broad signals in the range of δ 9.0-11.0 ppm.[12]
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon skeleton.[15][16]
-
Aromatic Carbons: The carbons of the benzothiazole core will appear in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling.
-
C=N Carbon: The carbon of the C=N bond in the thiazole ring is expected to have a chemical shift in the range of δ 160-170 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, electrospray ionization (ESI) would be a suitable technique.[17][18]
-
Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak ([M+H]⁺) at m/z 202.0, corresponding to the protonated molecule.
-
Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of the hydrazine group and cleavage of the benzothiazole ring, providing further structural confirmation.
Chemical Reactivity and Potential Applications
The 2-hydrazino group in 4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a key reactive site. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives.[6][19] This reactivity allows for the facile generation of a diverse library of compounds for biological screening.
Caption: Reactivity of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole to form hydrazones for biological applications.
The fluorinated benzothiazole core itself has been associated with potent anticancer activity.[5][20] Therefore, derivatives of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole are promising candidates for the development of novel therapeutic agents.[1][21]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, based on established chemical principles and data from analogous compounds. The strategic combination of a fluorinated benzothiazole scaffold with a reactive hydrazine moiety makes this compound a valuable building block for the synthesis of novel molecules with potential applications in drug discovery and development. The detailed protocols and expected spectral data presented herein will serve as a valuable resource for researchers working in the field of medicinal chemistry.
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